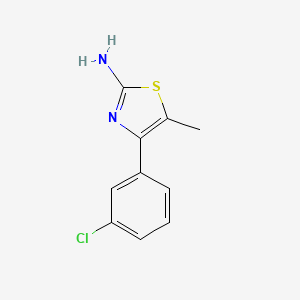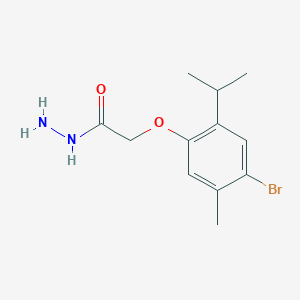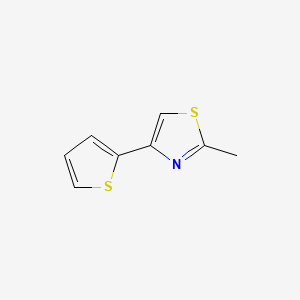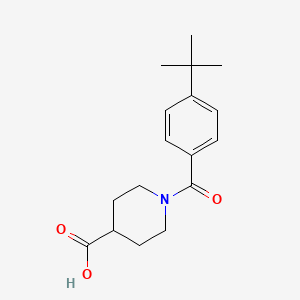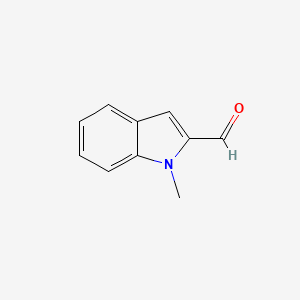
1-Methyl-1H-indole-2-carbaldehyde
Vue d'ensemble
Description
1-Methyl-1H-indole-2-carbaldehyde is a chemical compound that may be used in the synthesis of indole-based melatonin analog hydrazone derivatives . It is also known by other names such as 1-methylindole-2-carbaldehyde and 1-Methylindole-2-carboxaldehyde .
Synthesis Analysis
The synthesis of 1-Methyl-1H-indole-2-carbaldehyde involves a mixture of 1H-indole-3-carbaldehyde, anhydrous K2CO3, CH3CN, and DMF. Methyl iodide is added to this mixture, which is then heated to reflux at 82–84 °C for 16 hours .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-indole-2-carbaldehyde is complex, with a benzene ring fused to a pyrrole ring. The nitrogen atom in the pyrrole ring participates in the aromatic ring, giving the molecule its unique properties .
Chemical Reactions Analysis
1-Methyl-1H-indole-2-carbaldehyde can undergo various chemical reactions. For example, it can be used in the synthesis of indole-based melatonin analog hydrazone derivatives . It can also be oxidized to the carboxylic acid derivative using NaClO2 salt and NaH2PO4 buffer .
Physical And Chemical Properties Analysis
1-Methyl-1H-indole-2-carbaldehyde has a molecular weight of 159.18 g/mol. It has a density of 1.1±0.1 g/cm3, a boiling point of 318.7±15.0 °C at 760 mmHg, and a flash point of 146.5±20.4 °C. It has 1 freely rotating bond, and its polar surface area is 22 Ų .
Applications De Recherche Scientifique
Application 1: Synthesis of Indole Derivatives
- Summary of the Application: 1-Methyl-1H-indole-2-carbaldehyde is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . These derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of indole derivatives generally involves various organic reactions, including condensation, substitution, and addition reactions .
- Results or Outcomes: Indole derivatives, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Application 2: Synthesis of Melatonin Analog Hydrazone Derivatives
- Summary of the Application: 1-Methylindole-2-carboxaldehyde may be used in the synthesis of indole-based melatonin analog hydrazone derivatives .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of melatonin analog hydrazone derivatives generally involves the reaction of 1-Methylindole-2-carboxaldehyde with appropriate hydrazides .
- Results or Outcomes: The outcomes of this application were not detailed in the source. However, melatonin analogs are generally studied for their potential therapeutic effects in various medical conditions .
Application 3: Synthesis of (E)-5- ((benzyloxy)methyl)-5- (((tert -butyldiphenylsilyl)oxy)methyl)-3- ((1-methyl-1 H -indol-2-yl)methylene)dihydrofuran-2 (3 H)-one
- Summary of the Application: 1-Methylindole-2-carboxaldehyde may be used in the synthesis of (E)-5- ((benzyloxy)methyl)-5- (((tert -butyldiphenylsilyl)oxy)methyl)-3- ((1-methyl-1 H -indol-2-yl)methylene)dihydrofuran-2 (3 H)-one .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 4: Preparation of α-ketoamides as inhibitors of Dengue virus protease
- Summary of the Application: 1-Methylindole-3-carboxaldehyde is used as a reactant for synthesis of α-ketoamides as inhibitors of Dengue virus protease with antiviral activity in cell-culture .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 5: Preparation of Nitroolefins and β-Nitroalcohols
- Summary of the Application: 1-Methylindole-3-carboxaldehyde is used as a reactant for preparation of nitroolefins and β-nitroalcohols via microwave- or ultrasound-assisted Henry reactions .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 6: Synthesis of Quinolinones
- Summary of the Application: 1-Methylindole-3-carboxaldehyde is used as a reactant for synthesis of quinolinones via three-component Ugi reaction .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Safety And Hazards
1-Methyl-1H-indole-2-carbaldehyde is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-methylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNGPIOSWCMJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295922 | |
| Record name | 1-Methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indole-2-carbaldehyde | |
CAS RN |
27421-51-8 | |
| Record name | 27421-51-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylindole-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)
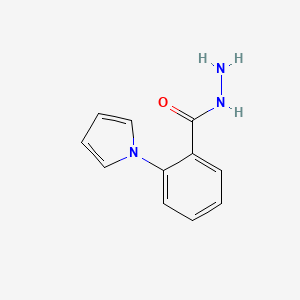
![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)
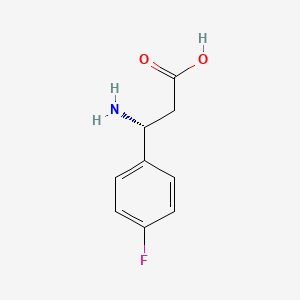
![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

